molecular formula C17H16FN3OS B5555710 N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide

N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide

Cat. No.: B5555710
M. Wt: 329.4 g/mol
InChI Key: OTRBVLHEQGXMAI-UHFFFAOYSA-N
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Description

N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H16FN3OS and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.09981148 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A series of quinoline derivatives, including structures similar to N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide, have been synthesized for various purposes. One notable application is in the development of new antimicrobial agents. For instance, Valluri et al. (2017) reported the synthesis of quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives and evaluated their antibacterial ability against different micro-organisms (Valluri et al., 2017). Similarly, Segawa et al. (1992) prepared and assessed the antibacterial activity of 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids (Segawa et al., 1992).

Antitumor Applications

These compounds also show potential in antitumor applications. Alvarez-Ibarra et al. (1997) described a synthesis of thiazolo[5,4-b]quinoline derivatives and tested their in vitro cytotoxicity against several cell lines, noting specific structural features essential for significant antitumor activity (Alvarez-Ibarra et al., 1997).

Inhibition of ATM Kinase

Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, indicating potential applications in cancer treatment (Degorce et al., 2016).

Radioligand Development

The development of radioligands is another application. Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001).

Chemosensor Development

In the field of sensors, Park et al. (2015) synthesized a chemosensor based on quinoline, demonstrating its ability to detect Zn2+ concentrations in living cells and aqueous solutions (Park et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, N-ethyl-4-methyl-1,3-thiazol-2-amine has hazard statements including H302, H312, H315, H318, H332, H335, which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-3-13-15(23-10(2)20-13)9-19-17(22)14-8-7-11-5-4-6-12(18)16(11)21-14/h4-8H,3,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRBVLHEQGXMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)CNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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